Tert-Butyl-4-(2-Fluor-4-nitrophenyl)piperazin-1-carboxylat

Übersicht

Beschreibung

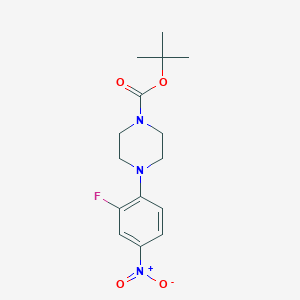

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20FN3O4 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-fluoro-4-nitrophenyl moiety

Wissenschaftliche Forschungsanwendungen

Tert-Butyl-4-(2-Fluor-4-nitrophenyl)piperazin-1-carboxylat: ist eine vielseitige chemische Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Hier ist eine umfassende Analyse mit Fokus auf einzigartige Anwendungen:

Antibakterielle Aktivität

Diese Verbindung wurde auf ihre antibakterielle Aktivität gegen sowohl Gram-positive als auch Gram-negative Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa getestet .

Zwischenprodukt in der Synthese biologisch aktiver Verbindungen

Es dient als wichtiges Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen, darunter Pharmazeutika wie Crizotinib .

Bausteine in der organischen Synthese

Die Verbindung dient als nützlicher Baustein oder Zwischenprodukt bei der Synthese neuartiger organischer Verbindungen wie Amide, Sulfonamide und Mannichbasen .

Vorläufer für Naturstoffe

Es wurde als Vorläufer bei der Synthese biologisch aktiver Naturstoffe verwendet, was sein Potenzial in der Medikamentenforschung und -entwicklung zeigt .

Synthese von Piperazinderivaten

Es wird zur Herstellung von Piperazinderivaten verwendet, die Anwendungen in der medizinischen Chemie haben, insbesondere als DNA-Gyrase-Inhibitoren .

Springer - Synthesis, characterization, X-ray diffraction studies and … Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2 …) [Springer - Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 …

Wirkmechanismus

Target of Action

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the biological activities of piperazine derivatives can be attributed to their ability to interact favorably with macromolecules . This interaction is likely due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Biochemical Pathways

Piperazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is an inhibitor of CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism . Its Log Kp value indicates low skin permeation . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests moderate lipophilicity, which could influence its distribution within the body .

Result of Action

Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial and antifungal activities . These activities were determined using the disc diffusion method by measuring the zone of inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Fluoro-Nitrophenyl Group: The 2-fluoro-4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluoro-nitrobenzene derivative reacts with the piperazine core.

Protection with Tert-butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products:

Reduction: Formation of 4-(2-fluoro-4-aminophenyl)piperazine-1-carboxylate.

Substitution: Introduction of various nucleophiles leading to derivatives with different functional groups.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

Biology:

Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biochemical Probes: Used in the study of enzyme mechanisms and receptor-ligand interactions.

Medicine:

Antimicrobial Agents: Potential use in the development of new antibiotics due to its structural similarity to known bioactive compounds.

Anticancer Research: Explored for its cytotoxic effects on cancer cell lines.

Industry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Agriculture: Investigated for its potential use as a pesticide or herbicide.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison:

- Structural Differences: While the core piperazine structure is retained, the substituents on the aromatic ring and the nature of the protecting groups differ.

- Unique Properties: Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both fluoro and nitro groups, which confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Biologische Aktivität

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 154590-34-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and biological effects, particularly focusing on its antiplasmodial properties.

- Molecular Formula : C₁₅H₂₀FN₃O₄

- Molecular Weight : 325.34 g/mol

- Melting Point : 153-155 °C

- Boiling Point : 453.5 ± 45.0 °C

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate involves the protection of the piperazine nitrogen followed by the introduction of the fluoro-nitrophenyl group. The structure-activity relationship studies indicate that modifications on the piperazine ring and the substitution pattern on the phenyl ring significantly influence biological activity.

Key Findings from SAR Studies:

- Antiplasmodial Activity : The compound exhibits potent antiplasmodial activity against Plasmodium falciparum, with an IC₅₀ value of approximately 0.2690 µM, indicating high efficacy against malaria parasites .

- Selectivity Index : The selectivity index (SI) for this compound is reported to be around 460, demonstrating low cytotoxicity towards mammalian cells (L-6 cells IC₅₀ = 124.0 µM) .

- Substituent Effects : Variations in substituents on the phenyl ring alter both potency and selectivity, with bulky, non-polar substituents generally enhancing antiplasmodial activity .

Antimalarial Properties

The primary biological activity of tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is its antimalarial effect. In vitro studies have shown that this compound acts effectively against different strains of P. falciparum, particularly during the late stage of the parasite's life cycle.

Research indicates that the compound disrupts mitochondrial functions in P. falciparum, affecting key metabolic pathways such as:

- Dihydroorotate Dehydrogenase Inhibition : This enzyme is crucial for pyrimidine biosynthesis, and its inhibition leads to a depletion of nucleotides necessary for DNA replication.

- Cytochrome bc1 Complex Disruption : This affects electron transport within mitochondria, leading to impaired energy production in the parasite .

Case Studies and Experimental Data

A comprehensive study involving various derivatives of this compound was conducted to evaluate their biological activities:

| Compound | IC₅₀ (µM) | Cytotoxicity (L-6 cells IC₅₀) | Selectivity Index |

|---|---|---|---|

| tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |

| Derivative A | 1.902 | 17.20 | 9.043 |

| Derivative B | 0.6172 | 185.0 | 299.7 |

This table highlights the comparative efficacy and safety profiles of various derivatives, underscoring the importance of structural modifications in enhancing therapeutic potential.

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLVWCABLVHASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583303 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154590-34-8 | |

| Record name | tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.